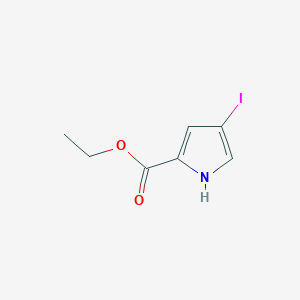

Ethyl 4-iodo-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-iodo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKCWRCTDUDSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415924 | |

| Record name | Ethyl 4-iodo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433267-56-2 | |

| Record name | Ethyl 4-iodo-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Ethyl 4-iodo-1H-pyrrole-2-carboxylate"

An In-depth Technical Guide to the Synthesis of Ethyl 4-iodo-1H-pyrrole-2-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a valuable halogenated heterocyclic building block. Pyrrole scaffolds are central to numerous biologically active molecules, and the introduction of an iodine atom at the C4 position offers a versatile handle for further molecular elaboration through cross-coupling reactions. This document details a robust two-step synthetic pathway, beginning with the synthesis of the precursor, Ethyl 1H-pyrrole-2-carboxylate, followed by a detailed analysis of the challenges and methodologies for achieving regioselective iodination. The protocols are presented with a focus on the underlying chemical principles, causality behind experimental choices, and practical insights for researchers in organic synthesis and drug development.

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of essential biomolecules like heme, chlorophyll, and vitamin B12.[1] Its derivatives exhibit a wide spectrum of biological activities, making the development of efficient synthetic routes to functionalized pyrroles a continuous area of interest.[1][2][3] Halogenated pyrroles, in particular, are powerful intermediates. The carbon-halogen bond, especially the carbon-iodine bond, is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of complex carbon skeletons.[4]

The target molecule, this compound, presents a specific synthetic challenge: regioselectivity. The pyrrole ring's reactivity towards electrophiles is dictated by the electronic effects of its substituents. This guide will navigate these challenges, presenting a logical and experimentally grounded pathway to the target compound.

Part I: Synthesis of the Precursor: Ethyl 1H-pyrrole-2-carboxylate

The synthesis of the non-halogenated precursor is the foundational step. While several methods exist for preparing pyrrole-2-carboxylates, such as the Knorr and Paal-Knorr syntheses, a highly reliable and scalable method involves the acylation of pyrrole with trichloroacetyl chloride, followed by reaction with sodium ethoxide.[5][6][7] This procedure, adapted from Organic Syntheses, is noted for its high yield and avoidance of moisture-sensitive organometallic reagents.[6]

Causality of the Synthetic Approach

-

Acylation with Trichloroacetyl Chloride: Pyrrole undergoes electrophilic substitution preferentially at the C2 position.[8] Trichloroacetyl chloride is a potent acylating agent. The reaction forms 2-pyrrolyl trichloromethyl ketone. This method is often preferred over using reagents like ethyl chloroformate with pyrrolylmagnesium bromide, as it avoids the preparation of organometallic intermediates.[6]

-

Conversion to the Ethyl Ester: The trichloromethyl ketone is an excellent precursor to the ethyl ester. The reaction with sodium ethoxide in ethanol proceeds via a haloform-type reaction mechanism, where the ethoxide attacks the carbonyl carbon, leading to the eventual cleavage of the C-CCl₃ bond and formation of the ethyl ester, a much more stable and useful functional group.

Experimental Protocol: Synthesis of Ethyl 1H-pyrrole-2-carboxylate[6]

Step A: 2-Pyrrolyl trichloromethyl ketone

-

A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Charge the flask with trichloroacetyl chloride (225 g, 1.23 moles) and 200 mL of anhydrous diethyl ether.

-

While stirring, add a solution of freshly distilled pyrrole (77 g, 1.2 moles) in 640 mL of anhydrous ether over 3 hours. The exothermic reaction will cause the ether to reflux.

-

After the addition is complete, stir the mixture for an additional hour.

-

Slowly add a solution of potassium carbonate (100 g, 0.724 mole) in 300 mL of water through the dropping funnel to neutralize the acid produced. Caution: Frothing will occur if added too quickly.

-

Separate the layers. Dry the organic phase with magnesium sulfate, treat with activated carbon (e.g., Norit), and filter.

-

Remove the solvent by distillation. Dissolve the residue in 225 mL of hexane and cool on ice to induce crystallization.

-

Collect the tan solid by filtration and wash with cold hexane (100 mL) to yield 189–196 g (77–80%) of the ketone.

Step B: Ethyl 1H-pyrrole-2-carboxylate

-

A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer and a powder funnel.

-

Prepare sodium ethoxide in situ by dissolving sodium (1.0 g, 0.044 g-atom) in 300 mL of anhydrous ethanol.

-

Once the sodium has completely dissolved, add 2-pyrrolyl trichloromethyl ketone (75 g, 0.35 mole) portionwise over 10 minutes. The solution will become warm.

-

Stir the resulting reddish-brown solution for 30 minutes.

-

Concentrate the solution to dryness using a rotary evaporator.

-

Partition the oily residue between 200 mL of ether and 25 mL of 3 N hydrochloric acid.

-

Separate the ether layer and wash the aqueous layer once with 100 mL of ether.

-

Combine the ether solutions, wash with 25 mL of saturated sodium bicarbonate solution, dry with magnesium sulfate, and concentrate by distillation.

-

Fractionally distill the residue under reduced pressure to yield 44.0–44.5 g (91–92%) of Ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil, which crystallizes upon standing.

Workflow Visualization

Caption: Workflow for the synthesis of the precursor, Ethyl 1H-pyrrole-2-carboxylate.

Part II: Regioselective C4-Iodination

The direct iodination of Ethyl 1H-pyrrole-2-carboxylate is a nuanced electrophilic aromatic substitution reaction. The outcome is governed by the competing electronic influences of the N-H proton and the C2-ethyl ester group.

Mechanistic Considerations: The Challenge of Regioselectivity

-

N-H Group (Activating): The lone pair on the nitrogen atom is part of the aromatic system, making the pyrrole ring highly electron-rich and reactive towards electrophiles. This electron-donating effect strongly activates the α-positions (C2 and C5).[8]

-

C2-Ester Group (Deactivating): The ethyl carboxylate group is electron-withdrawing through resonance and induction. It deactivates the ring, with the most significant effect at the ortho (C3) and para (C5) positions relative to the ester.

The interplay of these effects means the C5 position is strongly activated by the N-H group but also deactivated by the ester. The C4 position is less activated by the N-H but also less deactivated by the ester. This subtle balance makes achieving C4 selectivity possible but challenging, as C5-iodination and di-iodination are common side reactions.[9][10] The choice of iodinating agent and reaction conditions is therefore critical to favor substitution at the C4 position.

Caption: Competing electronic effects influencing the regioselectivity of iodination.

Proposed Synthetic Strategy: Direct Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and effective source of an electrophilic iodine (I⁺). Its use in a non-polar or moderately polar aprotic solvent at room temperature or below often provides better control over regioselectivity compared to harsher reagents like I₂/HIO₃ or ICl.

Experimental Protocol: Synthesis of this compound

-

To a solution of Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane, 0.1 M concentration) in a flask protected from light, add N-Iodosuccinimide (1.05 eq) portionwise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NIS.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product will likely be a mixture of the desired C4-iodo isomer, the C5-iodo isomer, and potentially some starting material or di-iodinated product. Purify the crude material using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Reaction Scheme Visualization

Caption: Proposed reaction scheme for the synthesis of the target compound.

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| 1A | Pyrrole | Trichloroacetyl chloride | Diethyl Ether | Reflux | 77-80% |

| 1B | 2-Pyrrolyl trichloromethyl ketone | Sodium ethoxide | Ethanol | Room Temp | 91-92% |

| 2 | Ethyl 1H-pyrrole-2-carboxylate | N-Iodosuccinimide (NIS) | Acetonitrile | 0 °C | 40-60% (isomer dependent) |

Conclusion

The synthesis of this compound is effectively achieved through a two-stage process involving the initial preparation of the parent ester followed by regioselective electrophilic iodination. While the synthesis of the precursor is a high-yielding and robust procedure, the critical step is the controlled iodination at the C4 position. The use of a mild iodinating agent like N-Iodosuccinimide under controlled temperature conditions is paramount to favoring the desired regioisomer over the thermodynamically competitive C5 product. Careful chromatographic purification is essential for isolating the target compound in high purity. This guide provides a scientifically grounded framework for researchers to successfully synthesize this versatile chemical building block.

References

- Pak, C. S., & Nyerges, M. (n.d.). A New Synthesis of Pyrrole-2-Carboxylic Acids.

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from Wikipedia. [Link]

-

ACS Publications. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters. [Link]

-

ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Retrieved from ResearchGate. [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole. Retrieved from ResearchGate. [Link]

-

YouTube. (2018). Electrophilic Substitution & Reduction of Pyrrole. [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from Organic Syntheses. [Link]

-

ACS Publications. (n.d.). Site-Selective Electrophilic Cyclization and Subsequent Ring-Opening: A Synthetic Route to Pyrrolo[1,2-a]quinolines and Indolizines. The Journal of Organic Chemistry. [Link]

-

PubMed. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. [Link]

-

NIH. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC. [Link]

-

ResearchGate. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

-

ResearchGate. (n.d.). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Buy Ethyl 5-iodo-1H-pyrrole-2-carboxylate [smolecule.com]

- 5. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrole - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

Ethyl 4-iodo-1H-pyrrole-2-carboxylate: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Iodinated Pyrroles in Modern Organic Synthesis

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Functionalization of the pyrrole ring is a key strategy for modulating the biological activity of these molecules. Among the various functional groups, the iodo group stands out for its unique reactivity, serving as a versatile handle for the introduction of molecular complexity through a variety of cross-coupling reactions. This guide provides a detailed technical overview of Ethyl 4-iodo-1H-pyrrole-2-carboxylate, a valuable, albeit less common, building block in organic synthesis. While a specific CAS number for this exact compound is not readily found in major chemical databases, this guide will address its synthesis, characterization, and reactivity based on the established chemistry of closely related and commercially available analogs.

Chemical Identity and Analogs

A definitive CAS number for this compound is not consistently reported, suggesting it is not a widely commercialized compound. However, several structurally similar iodinated and halogenated pyrrole-2-carboxylates are well-documented and available, providing a strong basis for understanding the properties and reactivity of the title compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 1H-pyrrole-2-carboxylate | 2199-43-1 | C₇H₉NO₂ | 139.15 |

| Ethyl 4-bromopyrrole-2-carboxylate | 433267-55-1 | C₇H₈BrNO₂ | 218.05[4] |

| Ethyl 4-iodo-3,5-dimethyl-1H-pyrrole-2-carboxylate | 5408-08-2 | C₉H₁₂INO₂ | 293.10[5] |

| Ethyl 5-iodo-1H-pyrrole-2-carboxylate | Not Available | C₇H₈INO₂ | 265.05 |

Synthesis and Purification

The synthesis of this compound is predicated on the direct iodination of the readily available precursor, Ethyl 1H-pyrrole-2-carboxylate. The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The directing effects of the ester group at the 2-position and the inherent reactivity of the pyrrole ring will influence the regioselectivity of the iodination.

Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

The precursor, Ethyl 1H-pyrrole-2-carboxylate, can be synthesized via several established methods. A common and scalable approach involves the acylation of pyrrole with trichloroacetyl chloride followed by reaction with sodium ethoxide.[6]

Protocol:

-

Acylation of Pyrrole: To a stirred solution of freshly distilled pyrrole in anhydrous diethyl ether, add trichloroacetyl chloride dropwise at a temperature that maintains a gentle reflux.[6]

-

After the addition is complete, continue stirring for one hour.

-

Slowly add an aqueous solution of potassium carbonate to neutralize the reaction mixture.[6]

-

Separate the organic layer, dry it over magnesium sulfate, and remove the solvent under reduced pressure to yield 2-pyrrolyl trichloromethyl ketone.[6]

-

Esterification: Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol.

-

Add the 2-pyrrolyl trichloromethyl ketone portionwise to the sodium ethoxide solution.[6]

-

After the reaction is complete, concentrate the mixture and partition the residue between diethyl ether and dilute hydrochloric acid.[6]

-

Wash the organic layer with a saturated sodium bicarbonate solution, dry over magnesium sulfate, and purify by vacuum distillation to obtain Ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.[6]

Step 2: Iodination of Ethyl 1H-pyrrole-2-carboxylate

The direct iodination of Ethyl 1H-pyrrole-2-carboxylate can be achieved using various iodinating agents. A common and effective method involves the use of iodine in the presence of an oxidizing agent or a base. The regioselectivity will be influenced by the reaction conditions.

Protocol:

-

Dissolve Ethyl 1H-pyrrole-2-carboxylate in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane.

-

Add N-iodosuccinimide (NIS) portionwise to the solution at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 5-iodo-1-methyl-1H-pyrrole-2-carboxylate | C8H10INO2 | CID 133063503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-bromopyrrole-2-carboxylate 97 433267-55-1 [sigmaaldrich.com]

- 5. Ethyl 4-iodo-3,5-dimethyl-1h-pyrrole-2-carboxylate | C9H12INO2 | CID 223278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

A-Comprehensive-Guide-to-the-Synthesis-of-Ethyl-4-iodo-1H-pyrrole-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-iodo-1H-pyrrole-2-carboxylate is a key heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of an iodine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a highly valuable intermediate for creating diverse molecular architectures. This guide provides a detailed exploration of the primary synthetic strategies for obtaining this compound, focusing on the selection of starting materials and the underlying principles of the reaction mechanisms.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be broadly approached from two distinct retrosynthetic perspectives:

-

Construction of the Pyrrole Ring with Subsequent Iodination: This strategy involves first synthesizing the parent compound, Ethyl 1H-pyrrole-2-carboxylate, followed by a regioselective iodination step. This is often the more direct and commonly employed route.

-

Incorporation of the Iodo-substituent During Ring Formation: More complex strategies involve the use of iodine-containing precursors in classical pyrrole syntheses, such as the Barton-Zard, Paal-Knorr, or Van Leusen reactions. These methods can offer advantages in terms of controlling regioselectivity from the outset.

Pathway 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate and Subsequent Iodination

This is the most straightforward and frequently utilized approach. The synthesis can be broken down into two key stages: the formation of the pyrrole ester and its subsequent iodination.

Part A: Synthesis of the Starting Material, Ethyl 1H-pyrrole-2-carboxylate

A robust and scalable method for the synthesis of Ethyl 1H-pyrrole-2-carboxylate starts from readily available pyrrole and trichloroacetyl chloride.[1]

Reaction Principle: The synthesis proceeds via the acylation of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone. This intermediate is then subjected to alcoholysis with sodium ethoxide to yield the desired ethyl ester.[1] The use of trichloroacetyl chloride is advantageous as it provides a highly reactive acylating agent, and the subsequent displacement of the trichloromethyl group by ethoxide is an efficient transformation.[1]

Experimental Protocol: Synthesis of Ethyl 1H-pyrrole-2-carboxylate [1]

Step 1: Synthesis of 2-Pyrrolyl trichloromethyl ketone

-

To a stirred solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether, add a solution of freshly distilled pyrrole (1.2 moles) in anhydrous diethyl ether dropwise over 3 hours. The reaction is exothermic and will cause the mixture to reflux.

-

After the addition is complete, stir the mixture for an additional hour.

-

Slowly add a solution of potassium carbonate (0.724 moles) in water to quench the reaction.

-

Separate the organic layer, dry it over magnesium sulfate, and treat with activated carbon.

-

Filter the solution and remove the solvent by distillation.

-

Dissolve the residue in hexane and cool on ice to induce crystallization.

-

Collect the tan solid by filtration and wash with cold hexane to yield 2-pyrrolyl trichloromethyl ketone.

Step 2: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

-

Prepare a solution of sodium ethoxide by dissolving sodium (0.44 g-atom) in anhydrous ethanol.

-

Add the 2-pyrrolyl trichloromethyl ketone (0.35 moles) portionwise to the sodium ethoxide solution.

-

Stir the solution for 30 minutes after the addition is complete.

-

Remove the ethanol using a rotary evaporator.

-

Partition the oily residue between diethyl ether and dilute hydrochloric acid.

-

Separate the ether layer and wash the aqueous layer with ether.

-

Combine the ether extracts, wash with saturated sodium bicarbonate solution, and dry over magnesium sulfate.

-

Concentrate the solution by distillation and purify the residue by vacuum distillation to obtain Ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.

Part B: Iodination of Ethyl 1H-pyrrole-2-carboxylate

With the core pyrrole ester in hand, the next critical step is the regioselective introduction of the iodine atom at the 4-position. Direct iodination of the pyrrole ring is a common and effective strategy.

Reaction Principle: The pyrrole ring is an electron-rich heterocycle and is susceptible to electrophilic substitution. The ester group at the 2-position is an electron-withdrawing group, which deactivates the adjacent 3- and 5-positions towards electrophilic attack. Consequently, electrophilic substitution is directed primarily to the 4-position. A variety of iodinating agents can be employed, with N-iodosuccinimide (NIS) being a popular choice due to its mildness and ease of handling.

Experimental Protocol: Iodination of Ethyl 1H-pyrrole-2-carboxylate

-

Dissolve Ethyl 1H-pyrrole-2-carboxylate in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution in an ice bath.

-

Add N-iodosuccinimide (NIS) portionwise to the cooled solution while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Pathway 2: Ring-Forming Reactions with Iodine-Containing Precursors

While the first pathway is often more practical, constructing the iodinated pyrrole ring directly can be achieved through classical named reactions by employing iodine-substituted starting materials.

Barton-Zard Pyrrole Synthesis

Reaction Principle: The Barton-Zard reaction is a powerful method for synthesizing pyrroles from the condensation of a nitroalkene and an α-isocyanoacetate under basic conditions.[2][3] To obtain an iodo-substituted pyrrole, one would need to start with an appropriately iodinated nitroalkene or α-isocyanoacetate.

Paal-Knorr Pyrrole Synthesis

Reaction Principle: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole.[4][5] An iodo-substituted 1,4-dicarbonyl compound would be required as a starting material to yield the desired product.

Van Leusen Pyrrole Synthesis

Reaction Principle: The Van Leusen reaction is a [3+2] cycloaddition between a tosylmethyl isocyanide (TosMIC) and a Michael acceptor (an electron-deficient alkene) in the presence of a base.[6][7] To synthesize an iodo-pyrrole via this method, an iodo-substituted Michael acceptor would be necessary.

Summary of Starting Materials and Reagents

| Synthetic Pathway | Key Starting Materials | Key Reagents |

| Pathway 1: Iodination | Pyrrole, Trichloroacetyl chloride | Sodium ethoxide, N-iodosuccinimide |

| Barton-Zard | Iodo-substituted nitroalkene, α-Isocyanoacetate | Base (e.g., DBU, K2CO3) |

| Paal-Knorr | Iodo-substituted 1,4-dicarbonyl compound | Ammonia or Primary amine, Acid catalyst |

| Van Leusen | Tosylmethyl isocyanide (TosMIC), Iodo-substituted Michael acceptor | Base (e.g., NaH, t-BuOK) |

Conclusion

The synthesis of this compound is most practically achieved through a two-step sequence involving the initial preparation of Ethyl 1H-pyrrole-2-carboxylate followed by regioselective iodination. This approach utilizes readily available starting materials and well-established reaction protocols. While alternative ring-forming strategies such as the Barton-Zard, Paal-Knorr, and Van Leusen syntheses offer elegant pathways to substituted pyrroles, their application to the synthesis of the target molecule is contingent on the availability of the corresponding iodine-containing precursors, which may themselves require multi-step syntheses. For researchers and drug development professionals, the iodination of the pre-formed pyrrole ring represents the most efficient and versatile route to this valuable synthetic intermediate.

References

-

Barton, D. H. R.; Zard, S. Z. A new synthesis of pyrroles from nitroalkenes. J. Chem. Soc., Chem. Commun.1985 , (23), 1098–1100. [Link]

-

Ono, N. Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Heterocycles2008 , 75(2), 243. [Link]

-

SynArchive. Barton-Zard Reaction. [Link]

-

MDPI. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molecules2020 , 25(21), 5029. [Link]

-

Wikipedia. Knorr pyrrole synthesis. [Link]

-

Pak, C. S.; Nyerges, M. A New Synthesis of Pyrrole-2-Carboxylic Acids. Tetrahedron Lett.1997 , 38(8), 1271–1274. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

Zhang, Z.; et al. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules2018 , 23(10), 2666. [Link]

-

ACS Publications. Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Org. Lett.2024 . [Link]

-

Organic Chemistry Portal. Synthesis of pyrroles. [Link]

-

ResearchGate. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [Link]

-

ResearchGate. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. [Link]

-

National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [Link]

-

National Center for Biotechnology Information. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

-

National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

-

National Center for Biotechnology Information. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. [Link]

-

PubChem. Ethyl 4-iodo-3,5-dimethyl-1h-pyrrole-2-carboxylate. [Link]

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]

-

ResearchGate. Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. [Link]

-

ACS Publications. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. J. Org. Chem.2014 , 79(22), 11029–11042. [Link]

- Google Patents. Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

Organic Syntheses. Pyrrole-2-carboxaldehyde. [Link]

-

PubChem. Ethyl 1H-pyrrole-2-carboxylate. [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Barton–Zard reaction - Wikipedia [en.wikipedia.org]

- 3. allaboutchemistry.net [allaboutchemistry.net]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]

Introduction: The Strategic Importance of a Halogenated Pyrrole Scaffold

An In-Depth Technical Guide to Ethyl 4-iodo-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Reactivity

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The pyrrole ring is a privileged scaffold, forming the core of numerous natural products and pharmacologically active compounds, including antibacterial and anticancer agents.[1][2] The strategic placement of an iodo-substituent at the C4 position, combined with an electron-withdrawing carboxylate group at C2, imparts a unique reactivity profile. The carbon-iodine bond is particularly amenable to cleavage, making it an excellent handle for introducing molecular complexity through modern cross-coupling methodologies. This guide provides a comprehensive overview of the core chemical properties, synthesis, and synthetic applications of this valuable intermediate, with a focus on field-proven protocols and the mechanistic rationale behind them.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis. These properties dictate choices regarding solvents, reaction temperatures, and purification strategies.

Molecular Structure and Key Physicochemical Data

The structure of this compound features a five-membered aromatic pyrrole ring with an ethyl ester at the C2 position and an iodine atom at the C4 position. The NH proton at position 1 is acidic and available for functionalization.

Caption: General workflow for a Palladium-Catalyzed Cross-Coupling Experiment.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used cross-coupling method for constructing biaryl structures. [3][4]For this compound, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the C4 position.

Mechanistic Insight & Causality: The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyrrole, which is the rate-limiting step. The C-I bond is weaker than C-Br or C-Cl bonds, making iodo-substrates highly reactive. [4]2. Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst. [5] Protocol: General Procedure for Suzuki-Miyaura Coupling [4][6]1. To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, DMF, or Ethanol/water).

-

Heat the reaction mixture to 80-120 °C (either conventionally or using a microwave reactor) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1H-pyrrole-2-carboxylate.

| Component | Example | Rationale / Expertise |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice for many couplings. Catalysts with bulky, electron-rich phosphine ligands like dppf can improve efficiency, especially for challenging substrates. [5] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is crucial for the transmetalation step. Cesium carbonate is often more effective due to its higher solubility in organic solvents. [5] |

| Solvent | Dioxane/H₂O, DMF, Toluene | A mixture of an organic solvent and water is common, as it helps dissolve both the organic substrates and the inorganic base. |

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples the aryl iodide with an alkene to form a new, more substituted alkene, typically with high trans selectivity. [7][8]This allows for the vinylation of the C4 position of the pyrrole ring, installing important structural motifs found in natural products and pharmaceuticals.

Mechanistic Insight & Causality: The cycle begins similarly with the oxidative addition of the Pd(0) catalyst to the C-I bond. This is followed by:

-

Migratory Insertion (Syn-addition): The coordinated alkene inserts into the Pd-C bond.

-

Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product. This step requires a free rotation around the C-C bond, which ultimately determines the stereochemistry of the product.

-

Base-mediated Regeneration: An organic base, such as triethylamine (Et₃N), is required to neutralize the generated H-X and regenerate the Pd(0) catalyst. [9][10] Protocol: General Procedure for Heck Reaction [7][11]1. To a dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).

-

Add the alkene (1.1-2.0 equiv), a suitable solvent (e.g., MeCN, DMF, or toluene), and an organic base (e.g., Et₃N or DIPEA, 1.5-2.5 equiv).

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, filter off any palladium black, and concentrate the solvent.

-

Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product via silica gel chromatography.

Sonogashira Coupling: Access to Arylalkynes

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting the iodo-pyrrole with a terminal alkyne. [12][13]This reaction requires both a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions.

Mechanistic Insight & Causality: The reaction proceeds via two interconnected catalytic cycles: [14]1. Palladium Cycle: This cycle is identical to that of the Suzuki and Heck reactions, involving oxidative addition of the iodo-pyrrole to Pd(0) followed by reductive elimination. 2. Copper Cycle: The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly nucleophilic. 3. Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, preparing it for the final reductive elimination step. The use of copper allows the reaction to proceed under much milder conditions than would be possible otherwise. [15] Protocol: General Procedure for Sonogashira Coupling [13][14]1. To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%). 2. Evacuate and backfill the flask with an inert gas. 3. Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPEA, which often serves as both base and solvent). 4. Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe. 5. Stir the reaction at room temperature to 60 °C until completion. 6. Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. 7. Wash the filtrate with water or ammonium chloride solution, dry the organic layer, and concentrate. 8. Purify by column chromatography on silica gel.

PART 4: N-Functionalization

The pyrrole NH proton is acidic and can be deprotonated with a suitable base, allowing for alkylation or acylation at the nitrogen atom. This provides another avenue for modifying the molecule's properties. Successful N-alkylation of similar indol-2-carboxylate esters has been achieved using bases like potassium hydroxide in acetone. [16] Protocol: General Procedure for N-Alkylation [16][17]1. Dissolve this compound (1.0 equiv) in a suitable solvent like acetone or DMF. 2. Add a base such as powdered KOH or NaH (1.1-1.5 equiv) and stir for 15-30 minutes at room temperature. 3. Add the alkylating agent (e.g., an alkyl halide or benzyl bromide, 1.1 equiv). 4. Stir the reaction at room temperature or with gentle heating until the starting material is consumed. 5. Quench the reaction carefully with water and extract the product with an organic solvent. 6. Wash, dry, and concentrate the organic phase. Purify by chromatography to obtain the N-alkylated product.

Conclusion

This compound is a high-value synthetic intermediate whose utility is primarily defined by the reactivity of its C-I bond. Its capacity to undergo a suite of palladium-catalyzed cross-coupling reactions—namely the Suzuki, Heck, and Sonogashira couplings—allows for the straightforward and efficient installation of diverse aryl, vinyl, and alkynyl moieties at the C4 position. Coupled with the potential for N-functionalization, this building block provides researchers with a powerful platform for the synthesis of complex, functionalized pyrrole derivatives for applications in drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a technical foundation for leveraging this versatile scaffold in advanced synthetic endeavors.

References

-

PubChem. (n.d.). Ethyl 4-iodo-3,5-dimethyl-1h-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Krasavin, M., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1965. Available from: [Link]

-

Various Authors. (2021). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Acta Chimica Sinica, 79(2), 176. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-iodo-1-methyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

Gulevskaya, A. V., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 10918-10930. Available from: [Link]

-

Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

-

Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ARKIVOC, 2012(5), 213-228. Available from: [Link]

-

Kamal, A., et al. (2006). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Synthetic Communications, 32(6), 897-902. Available from: [Link]

-

Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available from: [Link]

-

ResearchGate. (n.d.). Experimental Crystal Structure Determination (ethyl 3,4-diethyl-5-iodo-1H-pyrrole-2-carboxylate). Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

-

Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available from: [Link]

-

Fronczek, F. R., et al. (2002). Ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: intermolecular interactions in an amphiphilic pyrrole. Acta Crystallographica Section E, 58(Pt 10), o1129-o1131. Available from: [Link]

-

Park, S., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(11), 2968. Available from: [Link]

-

ResearchGate. (n.d.). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

-

Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-634. Available from: [Link]

-

PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Popiołek, Ł. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Antibiotics, 12(7), 1146. Available from: [Link]

-

Joseph, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5188-5211. Available from: [Link]

-

Arshad, S., et al. (2016). 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate. IUCrData, 1(5), x160759. Available from: [Link]

-

Ukranynets, I. V., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(13), 4242. Available from: [Link]

Sources

- 1. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. 2-(N-Phenylmethanesulfonamido)ethyl 1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Data of Ethyl 4-iodo-1H-pyrrole-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical and pharmaceutical research, the unambiguous structural elucidation of novel and existing compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for determining the three-dimensional structure of organic molecules in solution. For heterocyclic compounds such as pyrroles—a scaffold present in numerous natural products and pharmaceuticals—a thorough understanding of their spectral characteristics is indispensable.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for ethyl 4-iodo-1H-pyrrole-2-carboxylate. Moving beyond a simple data report, this document, written from the perspective of a Senior Application Scientist, delves into the rationale behind the observed chemical shifts and coupling constants. It offers field-proven insights into data acquisition protocols and interpretation strategies, ensuring both technical accuracy and practical applicability for professionals in the field.

Molecular Structure and Spectroscopic Assignment

To facilitate a clear and precise discussion of the NMR data, a standardized numbering system for the atoms in this compound is essential. The structure below is annotated accordingly.

Figure 1: Molecular structure and atom numbering for this compound.

Foundational Principles of Pyrrole NMR Spectroscopy

The pyrrole ring is a five-membered, electron-rich aromatic heterocycle. In an unsubstituted state, its symmetry results in two distinct signals for the α-protons (H2/H5) and β-protons (H3/H4)[1][2]. The introduction of substituents dramatically alters this landscape due to their electronic effects.

-

Electron-Withdrawing Groups (EWGs): Groups like the ethyl carboxylate (-COOEt) at the C2 position deshield adjacent and conjugated nuclei. This effect draws electron density away from the ring, causing the corresponding proton and carbon signals to shift downfield (to a higher ppm value)[1].

-

Halogen Effects (Iodine): The iodine atom at the C4 position exerts two primary influences. Its electronegativity has a modest deshielding effect. However, more significantly, iodine's "heavy atom effect" causes a pronounced shielding (upfield shift) of the directly attached carbon (C4) in the ¹³C NMR spectrum.

In this compound, we can anticipate a complex interplay of these effects, leading to a unique and predictable spectral fingerprint.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. For the title compound, five distinct signals are expected.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |

| N-H | 9.0 - 12.0 | Broad Singlet | - | 1H | The acidic proton on the nitrogen is typically broad due to quadrupole broadening and potential chemical exchange. It appears significantly downfield as it is part of the aromatic system. |

| H-5 | 7.0 - 7.3 | Doublet | ~2.0 - 3.0 Hz | 1H | This proton is at an α-position to the nitrogen. It is coupled to H-3, resulting in a doublet. Its chemical shift is influenced by the adjacent nitrogen and the EWG at C2. |

| H-3 | 6.8 - 7.1 | Doublet | ~2.0 - 3.0 Hz | 1H | This proton is at a β-position and is strongly deshielded by the adjacent C2-ester group. It is coupled to H-5, giving a doublet with a matching coupling constant. |

| -O-CH₂- | 4.2 - 4.4 | Quartet | ~7.1 Hz | 2H | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| -CH₃ | 1.2 - 1.4 | Triplet | ~7.1 Hz | 3H | The terminal methyl protons of the ethyl group are in a standard aliphatic environment. They are split into a triplet by the two neighboring methylene protons. |

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃).

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, seven distinct signals are anticipated.

| Assignment | Predicted δ (ppm) | Rationale |

| C=O | 160.0 - 163.0 | The carbonyl carbon of the ester group is highly deshielded and appears far downfield, which is characteristic for this functional group. |

| C-5 | 124.0 - 127.0 | This α-carbon is adjacent to the nitrogen. Its chemical shift is in the typical range for a substituted pyrrole. |

| C-2 | 122.0 - 125.0 | This α-carbon is substituted with the electron-withdrawing ester group, which influences its chemical shift. |

| C-3 | 115.0 - 118.0 | This β-carbon is adjacent to both the C2-ester and the C4-iodo substituents, placing it in this region of the aromatic spectrum. |

| -O-CH₂- | 60.0 - 62.0 | The methylene carbon is deshielded by the directly attached oxygen atom, a typical value for an ethyl ester[3]. |

| C-4 | 75.0 - 85.0 | This carbon is directly bonded to iodine. The pronounced heavy atom effect causes a significant upfield (shielding) shift compared to other pyrrole ring carbons, making it a highly diagnostic signal. |

| -CH₃ | 14.0 - 15.0 | The terminal methyl carbon of the ethyl group appears in the standard aliphatic region, highly shielded and far upfield[3]. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃).

Recommended Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended for a standard 400 or 500 MHz spectrometer.

A. Sample Preparation

-

Mass Measurement: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR[1].

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative, particularly if hydrogen bonding observation is critical.

-

Dissolution: Dissolve the sample in approximately 0.6 - 0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the instrument's detector (typically ~4-5 cm).

B. Instrument Parameters

-

¹H NMR Acquisition:

-

Temperature: Set to a stable temperature, typically 298 K (25 °C).

-

Pulse Program: Use a standard single-pulse experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Number of Scans: 8 to 16 scans for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Number of Scans: 1024 to 4096 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

C. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

-

Integration: For the ¹H spectrum, integrate all signals and normalize to a known number of protons (e.g., the 3H of the methyl group).

Workflow for Structural Verification

The logical process from sample to final structure confirmation can be visualized as a clear workflow. This ensures that all necessary steps are completed for a robust and defensible structural assignment.

Figure 2: Standard workflow for NMR-based structural elucidation.

Conclusion

The NMR spectra of this compound provide a distinct and information-rich fingerprint that is fully consistent with its molecular structure. The ¹H NMR spectrum clearly resolves the two aromatic protons and the classic ethyl ester pattern. The ¹³C NMR spectrum is particularly notable for the pronounced shielding of the C-4 carbon, a direct and unambiguous consequence of the heavy atom effect from the iodine substituent. By following rigorous experimental protocols and applying foundational principles of spectral interpretation, researchers can confidently use this data to verify the identity and purity of this important heterocyclic building block, ensuring the integrity of their downstream applications in research and development.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Chupakhin, E., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1989. Retrieved from [Link]

-

Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Study Prep. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information Synthesis of substituted pyrroles using a silver-catalysed reaction between isocyanoacetates/benzyl isocyanides and chromones. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

Abraham, R. J., et al. (1963). Analysis of the N.M.R. Spectrum of pyrrole. Molecular Physics, 6(6), 553-561. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrole-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR analysis of pyrrole H/D exchange. 1 H NMR spectra of pyrrole in D 2 O when incubated with (reaction) and without (ctrl) PA0254 UbiX. Retrieved from [Link]

-

Tanui, H. K., et al. (2020). Experimental Crystal Structure Determination (ethyl 3,4-diethyl-5-iodo-1H-pyrrole-2-carboxylate). ResearchGate. Retrieved from [Link]

-

ResearchGate. Nuclear magnetic resonance spectra of some pyrrole derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. 1H NMR Spectrum of Compound 4a. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum of Pyrrole (1D, 90 MHz, CDCl3, experimental). Retrieved from [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Al-Salahi, R., et al. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(21), 5168. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Assil, H. (2022, November 7). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry. YouTube. Retrieved from [Link]

-

D'Mello, M. J., et al. (1996). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Journal of Medicinal Chemistry, 39(21), 4237-4244. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of Ethyl 4-iodo-1H-pyrrole-2-carboxylate

Abstract: This technical guide provides a comprehensive overview of the spectroscopic methodologies required for the unambiguous structural elucidation and characterization of Ethyl 4-iodo-1H-pyrrole-2-carboxylate. Designed for researchers and professionals in chemical synthesis and drug development, this document synthesizes foundational principles with practical, field-proven insights. We delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just procedural steps but the causal logic behind experimental choices and data interpretation. All protocols are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Significance of Halogenated Pyrroles

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrrole ring is a core scaffold in numerous natural products and pharmaceuticals. The introduction of a halogen, specifically iodine at the C4 position, provides a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a valuable intermediate in the synthesis of complex molecular architectures.[1]

Given its role as a foundational precursor, the absolute and unambiguous confirmation of its structure is paramount. Any impurities or isomeric misassignments can have profound downstream consequences, leading to failed syntheses and misinterpreted biological data. This guide establishes a multi-technique spectroscopic workflow to provide a robust and definitive characterization of this compound.

Molecular Structure and Analytical Workflow

The primary goal is to confirm the constitution and purity of the molecule shown below. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined data allows for complete characterization.

Caption: Molecular Structure of this compound.

The analytical workflow is designed to be systematic, with each step providing complementary information.

Caption: A systematic workflow for spectroscopic characterization.

Proton (¹H) NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. For this compound, it is the most powerful tool for confirming the substitution pattern on the pyrrole ring and verifying the integrity of the ethyl ester group.

Predicted ¹H NMR Data (400 MHz, CDCl₃): The expected chemical shifts (δ) are predicted based on the parent compound, ethyl 1H-pyrrole-2-carboxylate[2][3], with adjustments for the electronic effects of the iodine substituent.

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| NH | ~9.0 - 9.5 | broad singlet | 1H | H-1 (Pyrrole NH) | The pyrrole NH proton is typically deshielded and often appears as a broad signal due to quadrupole coupling with the ¹⁴N nucleus and potential hydrogen bonding. |

| Ar-H | ~6.90 | doublet (d) | 1H | H-5 | This proton is adjacent to the nitrogen and is expected to show a small coupling (J ≈ 2-3 Hz) to the H-3 proton across the ring. |

| Ar-H | ~6.80 | doublet (d) | 1H | H-3 | This proton is coupled to H-5. The presence of the electron-withdrawing ester at C2 shifts it downfield. |

| -CH₂- | 4.32 | quartet (q) | 2H | Ester -O-CH₂- | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (J ≈ 7.1 Hz). |

| -CH₃ | 1.35 | triplet (t) | 3H | Ester -CH₃ | The terminal methyl protons are split into a triplet by the two neighboring methylene protons (J ≈ 7.1 Hz). |

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

Acquisition: Acquire the spectrum at 25 °C. A standard pulse sequence with 16-32 scans is typically sufficient.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Carbon-13 (¹³C) NMR Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. It is essential for confirming the carbon skeleton, including the quaternary carbon attached to the iodine atom, which is invisible in the ¹H NMR spectrum.

Predicted ¹³C NMR Data (101 MHz, CDCl₃): Predictions are based on general values for pyrrole derivatives and known substituent effects.[4]

| Predicted δ (ppm) | Assignment | Rationale |

| ~161.0 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears in the characteristic downfield region. |

| ~125.1 | C-2 (Pyrrole) | This carbon is attached to the electron-withdrawing ester group. |

| ~124.5 | C-5 (Pyrrole) | Aromatic CH carbon adjacent to the nitrogen. |

| ~115.0 | C-3 (Pyrrole) | Aromatic CH carbon. |

| ~61.0 | -O-C H₂- (Ester) | The methylene carbon is attached to oxygen, resulting in a downfield shift. |

| ~55.0 | C-4 (Pyrrole) | The direct attachment of the heavy iodine atom causes a significant upfield shift (the "heavy-atom effect"). This is a key signature for confirming the iodine position. |

| ~14.5 | -C H₃ (Ester) | The terminal methyl carbon appears in the typical aliphatic region. |

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Use the same spectrometer, switching to the ¹³C nucleus frequency.

-

Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for all carbons. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. It serves as a rapid and effective method to confirm the presence of the N-H, C=O, and C-I bonds.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |

| ~3400 | N-H stretch | Medium, Sharp | Characteristic for the N-H bond in a pyrrole ring.[5] |

| ~3100 | C-H stretch (sp²) | Medium | Aromatic C-H stretches from the pyrrole ring. |

| 2980-2850 | C-H stretch (sp³) | Medium | Aliphatic C-H stretches from the ethyl group. |

| ~1680 | C=O stretch (Ester) | Strong | The strong absorption is characteristic of the carbonyl group in an α,β-unsaturated ester, conjugated with the pyrrole ring. |

| ~1550, ~1470 | C=C / C-N stretch | Medium | Ring stretching vibrations of the pyrrole skeleton. |

| ~1250 | C-O stretch (Ester) | Strong | Characteristic stretch for the C-O single bond of the ester. |

| ~550 | C-I stretch | Weak-Medium | The carbon-iodine bond vibration appears in the low-frequency (fingerprint) region of the spectrum. |

Experimental Protocol:

-

Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. A small amount of the solid is placed directly on the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, it is used to confirm the molecular weight and elemental composition. The isotopic pattern of iodine is also a key diagnostic feature.

Predicted Mass Spectrometry Data:

| m/z Value | Ion | Rationale |

| 279.97 | [M]⁺ | Molecular Ion Peak: The calculated monoisotopic mass is 278.9756 g/mol . Iodine is monoisotopic (¹²⁷I), so a single, distinct molecular ion peak is expected. |

| 234.96 | [M - OEt]⁺ | Loss of the ethoxy radical (-OC₂H₅) from the ester is a common fragmentation pathway. |

| 206.96 | [M - CO₂Et]⁺ | Loss of the entire carbethoxy group is another expected fragmentation. |

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode. The high resolution will allow for the determination of the exact mass.

-

Processing: The instrument software will generate the mass spectrum. The measured exact mass of the molecular ion should be compared to the calculated theoretical mass. A mass accuracy of <5 ppm is required for unambiguous elemental composition confirmation.

Conclusion

The structural confirmation of this compound requires a multi-faceted spectroscopic approach. ¹H and ¹³C NMR define the precise arrangement of the C-H framework and confirm the iodine's position. IR spectroscopy provides rapid verification of essential functional groups, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. When used in concert, as detailed in this guide, these techniques provide a robust, cross-validated, and unambiguous characterization essential for any subsequent research or development activities.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Wiley-VCH. (2007).

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Journal of Chemical and Pharmaceutical Research.

-

PubChem. (n.d.). Ethyl 4-iodo-3,5-dimethyl-1h-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

- Lord, R. C., & Miller, F. A. (1942).

-

MDPI. (2022). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. Molecules. [Link]

- ResearchGate. (2009). Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. Journal of Molecular Structure.

- ResearchGate. (n.d.).

-

Knaack, D. S., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. [Link]

- The Royal Society of Chemistry. (2014).

-

PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (2020).

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

Sources

- 1. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR [m.chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Safe Handling of Ethyl 4-iodo-1H-pyrrole-2-carboxylate

Section 1: Chemical Identity and Properties

Ethyl 4-iodo-1H-pyrrole-2-carboxylate is a halogenated pyrrole derivative. The presence of the iodo- group and the pyrrole core are significant factors in its reactivity and potential biological activity, making it a valuable synthon in medicinal chemistry. The pyrrole ring is a common motif in many pharmaceuticals, and halogenated derivatives are often used to modulate the electronic and steric properties of a molecule to enhance its therapeutic effects.[1]

Table 1: Physicochemical Properties of Structurally Related Pyrrole Carboxylates

| Property | Ethyl 4-iodo-3,5-dimethyl-1H-pyrrole-2-carboxylate | Ethyl 5-iodo-1-methyl-1H-pyrrole-2-carboxylate | Ethyl 1H-pyrrole-2-carboxylate |

| Molecular Formula | C9H12INO2 | C8H10INO2 | C7H9NO2 |

| Molecular Weight | 293.10 g/mol [2] | 279.07 g/mol [3] | 139.15 g/mol [4] |

| Appearance | Beige solid[5] | Not specified | Light brown solid[6] |

| Melting Point | Not specified | Not specified | 37 - 39 °C[6] |

| Boiling Point | Not specified | Not specified | 70 °C[6] |

Based on these related compounds, it is reasonable to anticipate that this compound is a solid at room temperature with a molecular weight that can be precisely calculated from its formula (C7H8INO2).

Section 2: Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not available, data from analogous compounds strongly suggest the following potential hazards.

Inferred GHS Classification:

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[5][7]

-

Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[5][7]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[5][7]

Signal Word: Warning [5]

Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

Prevention: P261, P264, P280, P271[5]

-

Response: P302+P352, P305+P351+P338, P304+P340, P312[5]

-

Disposal: P501[5]

The following diagram illustrates the logical flow of hazard identification and subsequent safety precautions.

Caption: Logical workflow from hazard identification to emergency response.

Section 3: Safe Handling and Storage Protocols

Given the irritant nature of similar compounds, a stringent set of handling and storage protocols is necessary.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.

-

Eye Protection: Chemical safety goggles that meet European standard EN 166 are mandatory.[5]

-

Hand Protection: Wear suitable protective gloves. The specific glove material should be selected based on the solvent used and the duration of handling.

-

Skin and Body Protection: A laboratory coat and appropriate clothing should be worn to prevent skin exposure.[5]

-

Respiratory Protection: Under normal laboratory use with adequate ventilation, respiratory protection may not be required. However, for large-scale operations or in situations where dust may be generated, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[5]

Handling Procedures

Adherence to good laboratory practice is crucial.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Avoid Dust Formation: As this compound is likely a solid, care should be taken to avoid the generation of dust.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5]

-

Contaminated Clothing: Remove and wash contaminated clothing before reuse.[5]

Storage

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

-

Container: Keep the container tightly closed.[5]

-

Environment: Store in a dry, cool, and well-ventilated place.[6]

-

Light: Protect from light.[10]

-

Incompatibilities: Keep away from strong oxidizing agents.

The following diagram outlines the standard operating procedure for handling powdered chemicals like this compound.

Caption: Standard operating procedure for handling powdered chemicals.

Section 4: Emergency and First-Aid Measures

In the event of accidental exposure, immediate and appropriate action is critical.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[6]

Section 5: Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for safe storage and use in synthesis.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Exposure to light, heat, and moisture.

-